molecular formula C14H18F3N5 B10886184 N-(butan-2-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(butan-2-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10886184
M. Wt: 313.32 g/mol
InChI Key: JTNYNOGZRIKSBG-UHFFFAOYSA-N
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Description

N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring and a pyrimidine ring, both of which are substituted with various functional groups. The trifluoromethyl group on the pyrimidine ring and the sec-butyl group on the amine nitrogen are notable features that contribute to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-dicarbonyl compound with guanidine in the presence of a base.

    Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled together through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the electrophilic carbon on the pyrimidine ring.

    Introduction of the Sec-Butyl Group: The sec-butyl group is introduced through an alkylation reaction, where the amine nitrogen is alkylated with a sec-butyl halide in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, where a trifluoromethylating agent reacts with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines or hydrazines, and substitution may yield various substituted derivatives of the original compound.

Scientific Research Applications

N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways. The trifluoromethyl group and the sec-butyl group play important roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can be compared with other similar compounds, such as:

    N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    N-(SEC-BUTYL)-N-[4-(1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: This compound lacks the methyl groups on the pyrazole ring, which may affect its binding affinity and specificity.

    N-(SEC-BUTYL)-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]AMINE: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical reactivity and biological activity.

Properties

Molecular Formula

C14H18F3N5

Molecular Weight

313.32 g/mol

IUPAC Name

N-butan-2-yl-4-(1,3-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H18F3N5/c1-5-8(2)18-13-19-11(6-12(20-13)14(15,16)17)10-7-22(4)21-9(10)3/h6-8H,5H2,1-4H3,(H,18,19,20)

InChI Key

JTNYNOGZRIKSBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C

Origin of Product

United States

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